![molecular formula C25H20FNO4 B2356054 6-fluoro-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one CAS No. 904451-46-3](/img/structure/B2356054.png)
6-fluoro-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one
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Overview
Description
The compound “6-fluoro-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Scientific Research Applications
1. Anticancer Activity
- Some isatin derivatives, including those structurally similar to the compound , have shown significant cytotoxic activities against various cancer cell lines (Reddy et al., 2013).
- Another study synthesized and evaluated a series of triazolo[4,3-a]quinoline derivatives, revealing their potential as anticancer agents (Reddy et al., 2015).
- A Quantitative Structure Cytotoxicity Relationship (QSCR) analysis was conducted on 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, indicating their effectiveness as antitumor agents (Joon et al., 2021).
2. Anti-Inflammatory Activity
- Fluorine-substituted benzo[h]quinazolin-2-amine derivatives, which are structurally analogous, have shown potential anti-inflammatory effects (Sun et al., 2019).
3. Antibacterial Activity
- Novel quinolone fused with hybrid heterocycles, including 6-fluoroquinolines, were designed and showed significant antibacterial activity (Desai et al., 2021).
- Synthesis of novel fluoroquinolone compounds also revealed their potential for antibacterial activity (Li et al., 2004).
4. Antifungal Activity
- Research on s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives indicated their promising antifungal properties (Xu et al., 2007).
5. Antiviral Activity
- 4-Anilino-6-aminoquinazoline derivatives were synthesized and showed high anti-MERS-CoV activities, highlighting their potential as antiviral agents (Lee et al., 2020).
Future Directions
properties
IUPAC Name |
6-fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-19-9-6-17(7-10-19)24(28)22-15-27(14-16-4-3-5-20(12-16)31-2)23-11-8-18(26)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDFIHKJHIJHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
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